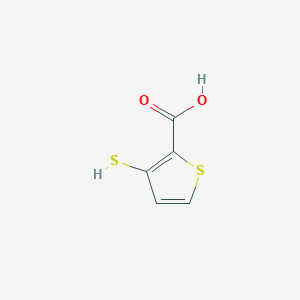

3-Sulfanyl-2-thiophenecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Sulfanyl-2-thiophenecarboxylic acid (3-STC) is a naturally occurring organic acid that has been studied for its potential medicinal uses. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It has also been found to have potential therapeutic applications in cardiovascular, neurological, and metabolic diseases. 3-STC is a promising compound for further research and development due to its diverse biological activities and potential therapeutic applications.

Scientific Research Applications

Catalyst Development

The sulfuric acid derivative [3-(3-silicapropyl)sulfanyl]propyl)ester has been utilized as a recyclable catalyst for formylation and acetylation of alcohols, showcasing a simple and efficient procedure for catalyst preparation. This compound is employed under mild conditions, contributing significantly to the synthesis of various alcohols with good to excellent yields, demonstrating its potential in facilitating chemical transformations in a more environmentally friendly manner (Niknam & Saberi, 2009; Tayebi et al., 2011).

Synthesis of Complex Molecules

The synthesis of complex molecules, such as 3-(methylsulfonyl)benzo[b]thiophenes and sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, has been achieved through innovative methods involving 3-sulfanyl-2-thiophenecarboxylic acid derivatives. These methodologies highlight the versatility of sulfur-containing compounds in creating molecules with potential applications in various fields, including pharmaceuticals and materials science (Gong et al., 2019; Watanabe et al., 2010).

Advanced Material Synthesis

This compound derivatives have been explored in the synthesis of advanced materials such as highly refractive polyimides derived from thiophene-containing aromatic diamines. These materials exhibit promising thermal, mechanical, and optical properties, suitable for applications in electronics and optoelectronics, underscoring the role of sulfur-containing compounds in the development of high-performance polymers (Fukuzaki et al., 2010).

Novel Organic Syntheses

Innovative organic synthesis methods using sulfur-containing reagents have demonstrated the utility of this compound derivatives in constructing biologically relevant structures. These methods include the synthesis of 3-sulfanyloxindoles, β-sulfanyl enamides, and various sulfur-containing heterocycles, revealing the compound's significance in expanding the toolkit for organic synthesis and medicinal chemistry research (Zhao et al., 2017; Miura et al., 2015).

Environmental Applications

The potential of this compound derivatives in environmental remediation has been explored through the study of electro-fenton and photoelectro-fenton degradation of sulfanilic acid. This research illustrates the compound's relevance in wastewater treatment technologies, offering efficient solutions for the removal of hazardous substances (El-Ghenymy et al., 2012).

Safety and Hazards

3-Sulfanyl-2-thiophenecarboxylic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin . It should be handled with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as sulfanilides , which are generally known to interact with various enzymes and receptors in the body.

Mode of Action

As a sulfanilide, it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function .

Biochemical Analysis

Biochemical Properties

3-Sulfanyl-2-thiophenecarboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as beta-lactamase, where it may act as an inhibitor . This interaction is crucial as it can influence the enzyme’s activity and, consequently, the biochemical pathways it regulates. Additionally, this compound may form covalent bonds with its target enzymes, leading to changes in their function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of certain signaling pathways, leading to alterations in gene expression . These changes can impact cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound may affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical impact.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, which are crucial for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, toxic or adverse effects may be observed . These effects can include cellular toxicity, organ damage, or systemic toxicity, depending on the dosage and duration of exposure . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . The compound can influence metabolic flux by modulating the activity of key metabolic enzymes . For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering the levels of these metabolites within the cell . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its efficacy and toxicity, as it determines the concentration of the compound at its target sites . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications . These signals direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . For instance, this compound may be localized to the mitochondria, nucleus, or endoplasmic reticulum, depending on the presence of specific targeting sequences . The subcellular localization of the compound is crucial for understanding its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name |

3-sulfanylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2S2/c6-5(7)4-3(8)1-2-9-4/h1-2,8H,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJFGTARBDFRBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1S)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363186 |

Source

|

| Record name | 3-sulfanyl-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90033-62-8 |

Source

|

| Record name | 3-sulfanyl-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

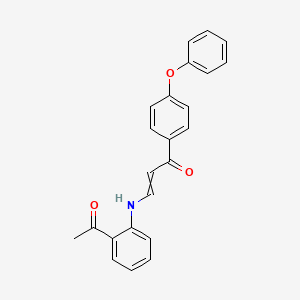

![(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1301511.png)

![(E)-3-(2-acetylanilino)-1-[1,1'-biphenyl]-4-yl-2-propen-1-one](/img/structure/B1301512.png)

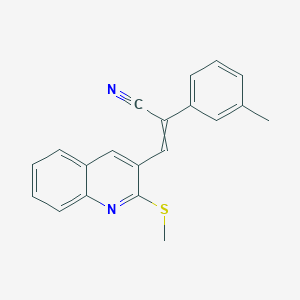

![2-((Z)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1301517.png)